
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple sulfonic acid groups and a trichloropyrimidinylamino phenylazo moiety, making it a valuable substance in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt typically involves a multi-step process The initial step often includes the sulfonation of naphthalene to introduce sulfonic acid groups at the 1, 3, and 5 positions This is followed by the diazotization of aniline derivatives and subsequent coupling with the sulfonated naphthalene
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and diazotization processes, utilizing advanced reactors and precise control of reaction parameters. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amine derivatives.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted naphthalenetrisulfonic acid derivatives.
Scientific Research Applications
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt involves its interaction with specific molecular targets and pathways. The trichloropyrimidinylamino group can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
8-Nitro-1,3,5-Naphthalenetrisulfonic Acid: Another sulfonated naphthalene derivative with different functional groups.
1,3,5-Naphthalenetrisulfonic Acid: Lacks the trichloropyrimidinylamino phenylazo moiety, resulting in different chemical properties and applications.
Uniqueness
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt is unique due to its combination of sulfonic acid groups and the trichloropyrimidinylamino phenylazo moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
72927-95-8 |
|---|---|
Molecular Formula |
C20H9Cl3N5Na3O9S3 |
Molecular Weight |
734.8 g/mol |
IUPAC Name |
trisodium;7-[[4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C20H12Cl3N5O9S3.3Na/c21-17-18(22)25-20(23)26-19(17)24-9-1-3-10(4-2-9)27-28-11-5-13-14(15(6-11)39(32,33)34)7-12(38(29,30)31)8-16(13)40(35,36)37;;;/h1-8H,(H,24,25,26)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3 |
InChI Key |
TWRKQZOXOBFCFA-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Cl)N=NC3=CC4=C(C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


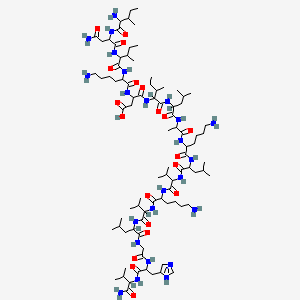

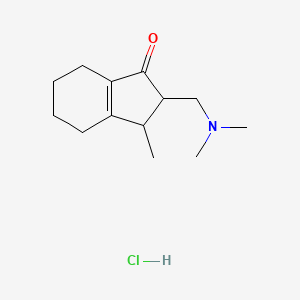
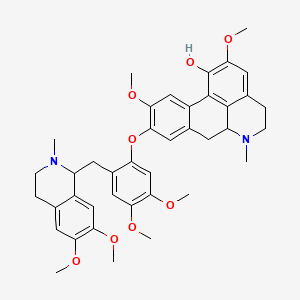

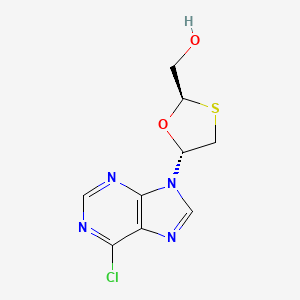
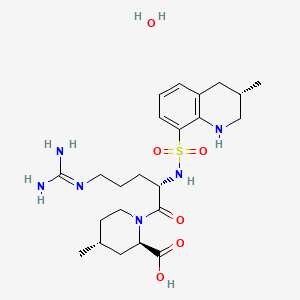
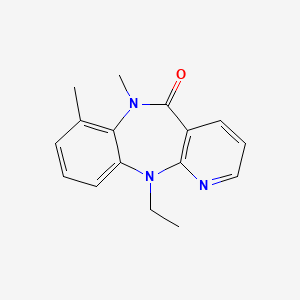
![[(4-Ethylphenyl)amino]carbonylphosphonic acid](/img/structure/B12784457.png)

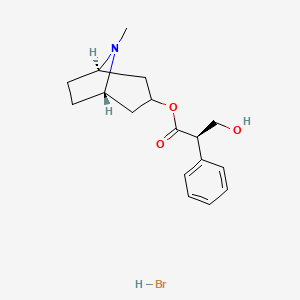
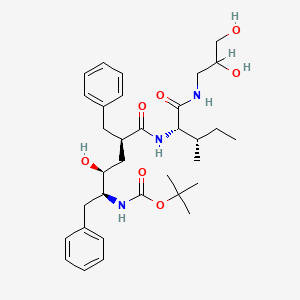
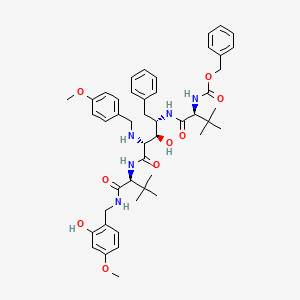
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
